3-Methoxy-4-methylphenylboronic acid
Overview
Description
3-Methoxy-4-methylphenylboronic acid is an organic compound with the molecular formula C8H11BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methoxy group at the 3-position and a methyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 3-Methoxy-4-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is a key step in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-methylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boron atom transfers its organic group to the palladium center . Additionally, this compound can interact with enzymes such as 17β-hydroxysteroid dehydrogenase, where it acts as an inhibitor . This interaction is significant in the regulation of steroid hormone levels.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, its interaction with 17β-hydroxysteroid dehydrogenase can alter the levels of steroid hormones, thereby impacting gene expression and cellular metabolism . Furthermore, the compound has been shown to induce changes in cell proliferation and apoptosis, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition . In the case of 17β-hydroxysteroid dehydrogenase, this compound binds to the active site of the enzyme, preventing the conversion of steroid hormones. This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to excessive heat or strong oxidizing agents . Long-term studies have shown that the compound can maintain its inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenase over extended periods, although its efficacy may decrease due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may induce adverse effects such as liver toxicity and oxidative stress. These findings underscore the importance of optimizing dosage to balance therapeutic benefits and potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in steroid hormone biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules . The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylphenylboronic acid typically involves the reaction of 3-methoxy-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Reagents: 3-methoxy-4-methylphenyl magnesium bromide, trimethyl borate
Solvent: Anhydrous ether
Temperature: Room temperature to reflux
Hydrolysis: Acidic work-up with hydrochloric acid.
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve similar synthetic routes but are scaled up and optimized for efficiency and yield. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-methylphenylboronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or water), temperature (80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Methoxy-4-methylphenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methylphenylboronic acid
- 4-Methylphenylboronic acid
Uniqueness: 3-Methoxy-4-methylphenylboronic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct electronic and steric effects compared to other boronic acids .
Properties
IUPAC Name |
(3-methoxy-4-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGAGEBOUIODFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647885 | |
Record name | (3-Methoxy-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917757-15-4 | |
Record name | (3-Methoxy-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.